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Introduction
Involucrin (IVL) is a critical protein component of the cornified envelope in terminally

differentiated keratinocytes and serves as a key biomarker for epidermal differentiation.[1][2] Its

expression is tightly regulated during the stratification of squamous epithelia.[1] The

quantification of involucrin mRNA is a fundamental technique for studying keratinocyte

differentiation, skin diseases, and the effects of therapeutic compounds on skin biology. This

document provides a detailed protocol for the measurement of human involucrin mRNA levels

using a two-step Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR)

method.

The expression of the involucrin gene is regulated by a complex network of signaling

pathways and transcription factors. Key regulators include Activator Protein-1 (AP-1), Sp1, and

C/EBP transcription factors that bind to distinct regulatory regions in the involucrin promoter.[3]

[4] Signaling molecules such as calcium and retinoic acid can also modulate involucrin
expression, with calcium generally inducing and retinoic acid suppressing its transcription.[2][5]

This protocol offers a robust framework for investigating these regulatory mechanisms.
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Experimental Workflow
The overall experimental process for quantifying involucrin mRNA levels is outlined below,

from sample preparation to data analysis.
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Reverse Transcription
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RNA Quality & Quantity
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Caption: Overall workflow for involucrin mRNA quantification.

Signaling Pathway Regulating Involucrin Expression
Involucrin expression is controlled by extracellular signals that converge on key transcription

factors. Calcium is a well-known inducer of keratinocyte differentiation and involucrin
expression, while factors like retinoic acid can have suppressive effects, often through

interactions with the AP-1 transcriptional complex.[2][3]
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Caption: Simplified signaling pathway for involucrin gene regulation.

Detailed Experimental Protocol
I. Materials and Reagents
This table provides a list of necessary materials and reagents. Equivalent products from other

manufacturers may be used.
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Item
Example Supplier & Catalog

No.
Purpose

RNA Extraction

TRIzol™ Reagent or RNA

Extraction Kit

Thermo Fisher (15596026) /

Geneaid (RB300)

Lysis of cells/tissue and RNA

isolation[6][7]

DNase I, RNase-free Promega (M6101)
Removal of contaminating

genomic DNA[7]

Reverse Transcription

M-MLV Reverse Transcriptase Promega (M1701)
cDNA synthesis from RNA

template

Random Primers / Oligo(dT)

Primers

Promega (C1181) / Thermo

Fisher (18418012)

Priming for reverse

transcription

dNTP Mix (10 mM each) Thermo Fisher (R0192)
Building blocks for cDNA

synthesis

RNase Inhibitor Promega (N2611) Protects RNA from degradation

qPCR

SYBR Green qPCR Master

Mix
Bio-Rad (1725121) Real-time detection of dsDNA

Human Involucrin (IVL) qPCR

Primers
OriGene (HP208665) Target gene amplification

Housekeeping Gene Primers

(e.g., YWHAZ, UBC)

Validated commercial or

custom primers

Normalization of target gene

expression

Nuclease-Free Water Various
Reagent dilution and reaction

setup

Equipment

Spectrophotometer (e.g.,

NanoDrop)
Thermo Fisher

RNA/cDNA quantification and

purity assessment
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Thermal Cycler for qPCR
Bio-Rad (CFX96) / ABI

(7900HT)

Amplification and real-time

data collection

Microcentrifuge Various Pellet cells, spin tubes

Pipettes (P10, P200, P1000) Various Liquid handling

II. Step-by-Step Methodology
A. Total RNA Extraction High-quality, intact RNA is crucial for accurate gene expression

analysis. This protocol assumes the use of cultured keratinocytes. For skin biopsies,

appropriate homogenization is required.

Sample Collection: Harvest cultured keratinocytes by trypsinization, wash with PBS, and

pellet approximately 1-5 million cells by centrifugation.

Cell Lysis: Add 1 mL of TRIzol™ Reagent to the cell pellet. Lyse cells by repetitive pipetting.

Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL

of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room

temperature. Centrifuge at 12,000 x g for 15 minutes at 4°C.

RNA Precipitation: Transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of

isopropanol, mix, and incubate for 10 minutes at room temperature. Centrifuge at 12,000 x g

for 10 minutes at 4°C.

RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol.

Centrifuge at 7,500 x g for 5 minutes at 4°C.

RNA Solubilization: Air-dry the pellet for 5-10 minutes. Resuspend in 20-50 µL of RNase-free

water.

B. RNA Quality and Quantity Control

Quantification: Measure the RNA concentration using a spectrophotometer.

Purity Assessment: Check the A260/A280 ratio (should be ~1.8-2.0) and the A260/A230 ratio

(should be >1.8) to assess purity.
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(Optional but Recommended) DNase Treatment: To eliminate any contaminating genomic

DNA, treat up to 1 µg of RNA with DNase I according to the manufacturer's protocol.[7] This

is critical as gDNA can lead to false-positive signals.

C. Reverse Transcription (cDNA Synthesis) This protocol describes a two-step RT-qPCR

approach, where reverse transcription and qPCR are performed as separate reactions.

Prepare the RT Reaction Mix: For each 20 µL reaction, combine the following components

on ice. A master mix is recommended for multiple samples.

Component Volume per Reaction Final Concentration

Total RNA X µL 500 ng - 1 µg

Random Primers (50 ng/µL) 1 µL 2.5 ng/µL

Oligo(dT) Primer (50 µM) 1 µL 2.5 µM

dNTP Mix (10 mM) 1 µL 0.5 mM

Nuclease-Free Water to 13 µL -

Denaturation and Annealing: Gently mix, centrifuge briefly, and incubate at 65°C for 5

minutes, then place immediately on ice for at least 1 minute.

Prepare RT Master Mix:

Component Volume per Reaction

5X Reaction Buffer 4 µL

RNase Inhibitor 1 µL

M-MLV Reverse Transcriptase 2 µL

Synthesize cDNA: Add 7 µL of the RT Master Mix to each tube from step 2. Mix gently.

Incubation: Incubate the reactions as follows: 25°C for 10 minutes, followed by 37-42°C for

50-60 minutes.
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Inactivate Enzyme: Terminate the reaction by heating at 70-85°C for 5-10 minutes.

Storage: The resulting cDNA can be stored at -20°C. For qPCR, it is common to dilute the

cDNA 1:5 or 1:10 with nuclease-free water.

D. Quantitative PCR (qPCR)

Primer Selection: Use validated primers for human Involucrin (IVL) and at least two stable

housekeeping genes. For studies on keratinocyte differentiation, YWHAZ and UBC have

been shown to be more stable than commonly used genes like GAPDH or ACTB.

Gene
Forward Primer (5'

to 3')

Reverse Primer (5'

to 3')
Amplicon Size

IVL

(Sequence from

validated source, e.g.,

OriGene HP208665)

(Sequence from

validated source, e.g.,

OriGene HP208665)

~100-200 bp

YWHAZ
(Sequence from

validated source)

(Sequence from

validated source)
~100-200 bp

UBC
(Sequence from

validated source)

(Sequence from

validated source)
~100-200 bp

Prepare qPCR Reactions: Prepare reactions in a total volume of 20 µL. Set up each reaction

in triplicate. Include no-template controls (NTC) for each primer set to check for

contamination.

Component Volume per Reaction Final Concentration

2X SYBR Green Master Mix 10 µL 1X

Forward Primer (10 µM) 0.5 µL 250 nM

Reverse Primer (10 µM) 0.5 µL 250 nM

Diluted cDNA Template 2-4 µL ~10-50 ng

Nuclease-Free Water to 20 µL -
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Run qPCR Program: Use a three-stage program. The following is an example based on

commercially available primer sets.

Stage Step
Temperature

(°C)
Time Cycles

1
Polymerase

Activation
95 10 min 1

2 Amplification
95

(Denaturation)
15 sec 40

60

(Annealing/Exten

sion)

1 min

3
Melt Curve

Analysis
60 to 95 Increment 1

Quality Control: After the run, check the amplification plots for sigmoidal curves, ensure the

NTCs show no amplification, and verify the melt curve analysis shows a single, sharp peak

for each reaction, indicating primer specificity.

IV. Data Analysis and Presentation
The 2-ΔΔCt (Livak) method is a widely used approach for relative quantification of gene

expression.[8][9] This method calculates the fold change in the target gene (IVL) expression

relative to one or more housekeeping genes.

Step 1: Calculate ΔCt (Normalization) For each sample, normalize the Ct value of the target

gene (IVL) to the Ct value of the housekeeping gene (HKG).

ΔCt = Ct(IVL) - Ct(HKG)
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Step 2: Calculate ΔΔCt (Relative to Control) Normalize the ΔCt of the treated/experimental

sample to the ΔCt of the control/calibrator sample.

ΔΔCt = ΔCt(Treated Sample) - ΔCt(Control Sample)

Step 3: Calculate Fold Change Calculate the relative expression level (fold change).

Fold Change = 2-ΔΔCt

Data Presentation Table
Summarize the quantitative results in a structured table for clear comparison.

Sample

Group

Biologic

al

Replicat

e

Ct (IVL)
Ct

(HKG)
ΔCt Avg. ΔCt ΔΔCt

Fold

Change

(2-ΔΔCt)

Control 1 24.5 21.2 3.3 3.2 0 1.0

2 24.2 21.1 3.1

3 24.4 21.3 3.1

Treated 1 22.1 21.3 0.8 0.9 -2.3 4.9

2 22.4 21.4 1.0

3 22.2 21.3 0.9
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This table contains example data for illustrative purposes only.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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